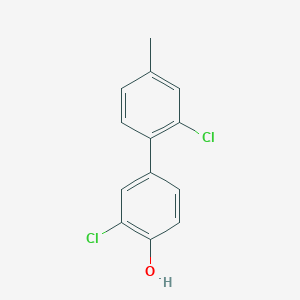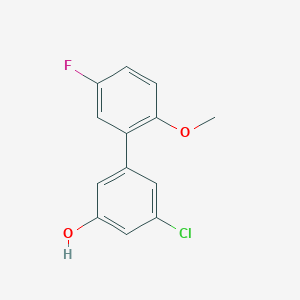
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%
Descripción general
Descripción
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% (5-CTCP) is a synthetic compound that has been studied for its potential applications in various fields of scientific research. 5-CTCP is a white crystalline solid that has a molecular weight of 217.62 g/mol. It is a thiophene-based carboxylic acid, which is an important component of many thiophene-based compounds. 5-CTCP has been investigated for its potential use in the synthesis of other compounds, as an antimicrobial agent, and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential applications in various fields of scientific research. It has been investigated for its potential use in the synthesis of other compounds, as an antimicrobial agent, and for its potential therapeutic applications. In particular, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential use in the synthesis of other thiophene-based compounds. It has been shown to be a useful building block for the synthesis of other thiophene-based compounds, such as 5-chloro-2-thiophenecarboxylic acid. 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has also been investigated for its potential as an antimicrobial agent. It has been shown to have strong antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases and conditions.
Mecanismo De Acción
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the growth of bacteria by interfering with the production of bacterial cell wall components. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been shown to have anti-inflammatory and antioxidant properties. It is believed that these properties may be due to the compound's ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% are not yet fully understood. However, it has been shown to have antibacterial, anti-inflammatory, and antioxidant properties. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been shown to have cytotoxic effects on certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% in laboratory experiments is its high purity. The purity of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is typically 95%, which makes it suitable for use in a variety of laboratory experiments. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is relatively stable and can be stored at room temperature. However, there are some limitations to using 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in some experiments. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%. First, further research is needed to better understand the mechanism of action of the compound. In addition, further research is needed to explore the potential therapeutic applications of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%. For example, further research is needed to evaluate the potential of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% to treat a variety of diseases and conditions. Finally, further research is needed to explore the potential of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% as a building block for the synthesis of other compounds.
Métodos De Síntesis
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is synthesized by a process known as the Knoevenagel condensation. This process involves the reaction of a thiophene-based carboxylic acid with an aldehyde or ketone in the presence of an acid catalyst. The reaction produces a thiophene-based carboxylic acid product, which is then purified by recrystallization. The recrystallization process removes any impurities and ensures that the product is of the highest purity. The purity of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is typically 95%.
Propiedades
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-8-2-1-6(3-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVNIGOOBXKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686015 | |
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-YL)-2-chlorophenol | |
CAS RN |
1262002-39-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(4-chloro-3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















